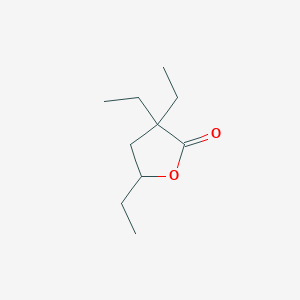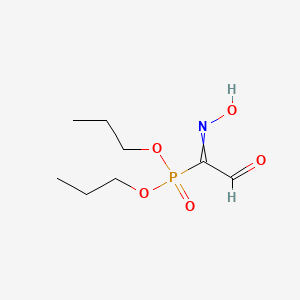
Dipropyl (N-hydroxy-2-oxoethanimidoyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropyl (N-hydroxy-2-oxoethanimidoyl)phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are organophosphorus compounds containing C−PO(OR)₂ groups, where R is an organic group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipropyl (N-hydroxy-2-oxoethanimidoyl)phosphonate can be achieved through various methods. One common approach involves the reaction of phosphonates with appropriate reagents under controlled conditions. For example, the reaction of H-phosphonate diesters with aryl and vinyl halides using a palladium catalyst under microwave irradiation can yield the desired product . Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of copper-catalyzed reactions of phosphorus nucleophiles with diaryliodonium salts at room temperature is one such method that can be easily adapted for large-scale preparations .
Analyse Chemischer Reaktionen
Types of Reactions
Dipropyl (N-hydroxy-2-oxoethanimidoyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using appropriate oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: The compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, diaryliodonium salts, and phosphites. Reaction conditions such as microwave irradiation, visible-light illumination, and room temperature are often employed to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of H-phosphonate diesters with aryl and vinyl halides can yield aryl phosphonates .
Wissenschaftliche Forschungsanwendungen
Dipropyl (N-hydroxy-2-oxoethanimidoyl)phosphonate has a wide range of scientific research applications, including:
Chemistry: The compound is used in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is used in biological studies to investigate the role of phosphonates in biological systems.
Industry: It is used in industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of dipropyl (N-hydroxy-2-oxoethanimidoyl)phosphonate involves its interaction with molecular targets and pathways. The compound can inhibit specific enzymes or proteins, leading to various biological effects. For example, bisphosphonates, a related class of compounds, inhibit osteoclastic bone resorption by attaching to hydroxyapatite binding sites on bony surfaces . This mechanism may be similar for this compound, although further research is needed to elucidate its specific targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dipropyl (N-hydroxy-2-oxoethanimidoyl)phosphonate include:
- Dimethyl (2-oxopropyl)phosphonate
- Diethyl (2-oxopropyl)phosphonate
- Diphenyl (2-oxopropyl)phosphonate
Uniqueness
This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63620-92-8 |
|---|---|
Molekularformel |
C8H16NO5P |
Molekulargewicht |
237.19 g/mol |
IUPAC-Name |
2-dipropoxyphosphoryl-2-hydroxyiminoacetaldehyde |
InChI |
InChI=1S/C8H16NO5P/c1-3-5-13-15(12,14-6-4-2)8(7-10)9-11/h7,11H,3-6H2,1-2H3 |
InChI-Schlüssel |
URZGBDIYMRPKSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOP(=O)(C(=NO)C=O)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury](/img/structure/B14514553.png)
![Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane](/img/structure/B14514555.png)

![3-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14514571.png)
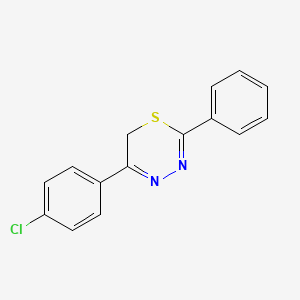
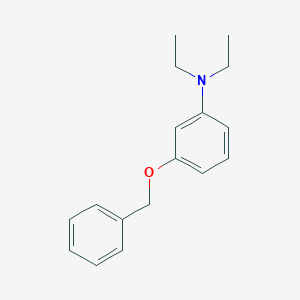
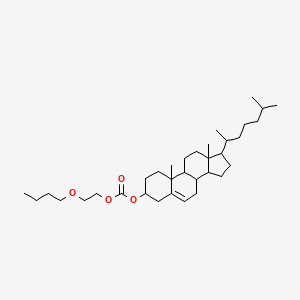
![4-{[4-(Heptyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B14514588.png)
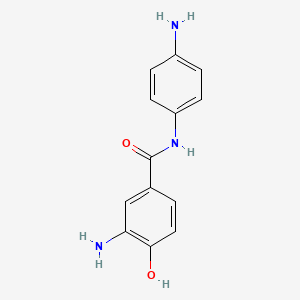
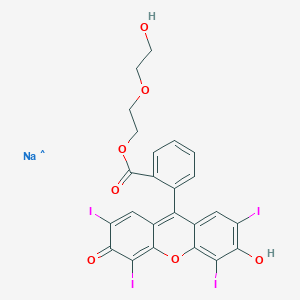
![2-Ethyl-3-methylnaphtho[1,2-B]thiophene](/img/structure/B14514623.png)
![8-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}octanoic acid](/img/structure/B14514625.png)
![1,3-Dimethyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14514627.png)
